Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
CAS No.: 1251689-14-1
VCID: VC6590217
Molecular Formula: C17H22N6O3S
Molecular Weight: 390.46
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It incorporates multiple functional groups, including a piperazine ring, a thiazole moiety, and a pyrimidine derivative, which are crucial for its potential biological activities and applications in drug development. SynthesisThe synthesis of Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate involves several steps, starting with ethyl 2-amino-4-thiazolecarboxylate and derivatives of pyrimidine. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and purity. Common solvents include isopropanol, and catalysts like triethylamine may be used to facilitate nucleophilic attacks. Potential ApplicationsThis compound is of interest in medicinal chemistry due to its potential biological activities. The structural features, including the piperazine and thiazole moieties, suggest that it could interact with various biological targets, making it a candidate for pharmaceutical applications. |
---|---|
CAS No. | 1251689-14-1 |
Product Name | Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate |
Molecular Formula | C17H22N6O3S |
Molecular Weight | 390.46 |
IUPAC Name | ethyl 4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C17H22N6O3S/c1-4-26-17(25)23-7-5-22(6-8-23)14(24)13-10-27-16(20-13)21-15-18-11(2)9-12(3)19-15/h9-10H,4-8H2,1-3H3,(H,18,19,20,21) |
Standard InChIKey | CFRJPLBYQXFERK-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C |
Solubility | not available |
PubChem Compound | 49670106 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume